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Compound Name:
(2-(Trifluoromethyl)pyridin-3-

yl)methanol

Cat. No.: B157229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and potential biological significance of (2-(Trifluoromethyl)pyridin-3-yl)methanol
(CAS No: 131747-57-4). This fluorinated pyridine derivative is a valuable building block in

medicinal chemistry and drug discovery due to the unique properties conferred by the

trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of

parent molecules. This document summarizes available quantitative data, outlines a probable

synthetic route with a detailed experimental protocol, and discusses potential biological

activities based on related structures.

Physicochemical Properties
(2-(Trifluoromethyl)pyridin-3-yl)methanol is an organic compound featuring a pyridine ring

substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 3-

position[1][2]. The electron-withdrawing nature of the trifluoromethyl group significantly

influences the electronic properties of the pyridine ring, while the hydroxymethyl group provides

a handle for further chemical modifications[1].

Table 1: Physicochemical Properties of (2-(Trifluoromethyl)pyridin-3-yl)methanol
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Property Value Source

CAS Number 131747-57-4 [1][3]

Molecular Formula C₇H₆F₃NO [1]

Molecular Weight 177.13 g/mol [1]

Appearance Colorless liquid or solid [2]

Boiling Point 209 °C [1]

Density 1.362 g/cm³ [1]

Flash Point 80 °C [1]

Melting Point Moderate to high (predicted) [4]

Solubility
Soluble in polar organic

solvents
[4]

pKa
13.16 ± 0.10 (Predicted for an

isomer)
[5]

logP 0.9 (Predicted for an isomer) [6]

Synthesis and Purification
The synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanol can be achieved through the

reduction of its corresponding carboxylic acid, 2-(trifluoromethyl)nicotinic acid. This is a

common and direct method for preparing pyridinemethanol derivatives[1].

Experimental Protocol: Synthesis via Reduction of 2-
(Trifluoromethyl)nicotinic Acid
This protocol describes a likely two-step process starting from the commercially available 2-

(trifluoromethyl)nicotinic acid.

Step 1: Esterification of 2-(Trifluoromethyl)nicotinic Acid

A common method to facilitate the reduction of a carboxylic acid is to first convert it to its ester.
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Materials: 2-(Trifluoromethyl)nicotinic acid, Methanol (anhydrous), Sulfuric acid

(concentrated).

Procedure:

In a round-bottom flask, dissolve 2-(trifluoromethyl)nicotinic acid (1 equivalent) in an

excess of anhydrous methanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and remove the

excess methanol under reduced pressure.

Neutralize the residue with a saturated sodium bicarbonate solution and extract the methyl

2-(trifluoromethyl)nicotinate with a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude ester.

Step 2: Reduction of Methyl 2-(Trifluoromethyl)nicotinate

The resulting ester is then reduced to the desired alcohol.

Materials: Methyl 2-(trifluoromethyl)nicotinate, Sodium borohydride (NaBH₄), Methanol.

Procedure:

Dissolve the crude methyl 2-(trifluoromethyl)nicotinate in methanol in a round-bottom flask.

Cool the solution in an ice bath and slowly add sodium borohydride (an excess, typically 2-

4 equivalents) in portions.

After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours, monitoring by TLC.
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Once the reaction is complete, carefully quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield crude (2-(Trifluoromethyl)pyridin-3-yl)methanol.

Purification
Purification of the crude product can be achieved by distillation or column chromatography[1]. A

general method for purifying pyridine derivatives involves reacting the crude product with an

alkali metal compound followed by distillation to remove impurities[7].

Procedure (Distillation):

To the crude (2-(Trifluoromethyl)pyridin-3-yl)methanol, add a small amount of an alkali

metal compound (e.g., sodium hydroxide).

Perform distillation under reduced pressure to obtain the purified product.

Alternatively, column chromatography on silica gel using a suitable eluent system (e.g., a

gradient of ethyl acetate in hexanes) can be employed for high-purity samples.

Step 1: Esterification Step 2: Reduction Purification

2-(Trifluoromethyl)nicotinic Acid Methyl 2-(Trifluoromethyl)nicotinate  MeOH, H₂SO₄ (cat.), Reflux (2-(Trifluoromethyl)pyridin-3-yl)methanol  NaBH₄, MeOH Purified Product

  Distillation or
  Column Chromatography

Click to download full resolution via product page

Synthesis workflow for (2-(Trifluoromethyl)pyridin-3-yl)methanol.

Analytical Characterization
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A combination of spectroscopic methods is essential for the structural elucidation and

confirmation of (2-(Trifluoromethyl)pyridin-3-yl)methanol.

Table 2: Key Analytical Methods for Characterization

Technique Expected Observations

¹H NMR

Signals corresponding to the aromatic protons

on the pyridine ring, the methylene protons of

the hydroxymethyl group, and the hydroxyl

proton.

¹³C NMR

Resonances for the carbon atoms of the

pyridine ring, the hydroxymethyl group, and the

quartet signal characteristic of the

trifluoromethyl group.

¹⁹F NMR
A singlet corresponding to the three equivalent

fluorine atoms of the trifluoromethyl group.

Mass Spectrometry
The molecular ion peak corresponding to the

exact mass of the compound.

Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and involvement in signaling pathways of (2-
(Trifluoromethyl)pyridin-3-yl)methanol is limited in the public domain. However, based on

the known bioactivity of structurally similar compounds, some potential applications can be

inferred.

A related compound, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, has been investigated

for its anticancer properties. It has shown potential as an inhibitor of Ghrelin O-acyltransferase

(GOAT), an enzyme implicated in obesity-related cancers[8]. The trifluoromethyl group is

known to enhance the lipophilicity of molecules, which can facilitate cell membrane penetration

and interaction with intracellular targets[8].

Structure-Activity Relationship (SAR) studies on various trifluoromethyl-substituted pyridines

have shown that the position and nature of substituents on the pyridine ring can significantly
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influence biological activity[2][6]. The trifluoromethyl group, in particular, is often incorporated

into drug candidates to improve their metabolic stability and binding affinity[8].

(2-(Trifluoromethyl)pyridin-3-yl)methanol

Enhanced Lipophilicity &
Metabolic Stability

Potential Interaction with
Intracellular Targets

Modulation of Enzyme Activity
(e.g., GOAT inhibition - Inferred)

Potential Anticancer Activity
(Inferred)

Click to download full resolution via product page

Inferred biological activity based on structural analogs.

Conclusion
(2-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated heterocyclic compound with

significant potential as a building block in the development of new pharmaceuticals and

agrochemicals. Its physicochemical properties are influenced by the presence of both the

electron-withdrawing trifluoromethyl group and the reactive hydroxymethyl group. While

detailed biological data for this specific molecule is not yet widely available, the known activities

of related compounds suggest that it is a promising candidate for further investigation in

various therapeutic areas, particularly in cancer research. The synthetic route via reduction of
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the corresponding nicotinic acid provides a viable pathway for its preparation, enabling further

exploration of its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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